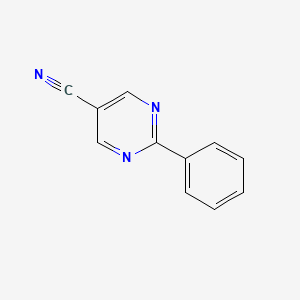

2-Phenylpyrimidine-5-carbonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDRGIMFRMFITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554090 | |

| Record name | 2-Phenylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85386-15-8 | |

| Record name | 2-Phenylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyrimidine Scaffolds in Modern Organic Chemistry

The pyrimidine (B1678525) nucleus is a fundamental building block in the realm of organic and medicinal chemistry. nih.govekb.eg As an aromatic heterocyclic compound with two nitrogen atoms at positions 1 and 3 of its six-membered ring, it forms the backbone of essential biological molecules such as the nucleobases uracil, thymine, and cytosine found in DNA and RNA. bohrium.comnih.gov This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in drug discovery and development. bohrium.com

The structural versatility of the pyrimidine ring allows for extensive modifications at its various positions, enabling the synthesis of a vast library of compounds with diverse pharmacological activities. bohrium.commdpi.com Researchers have successfully developed pyrimidine derivatives that exhibit a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. ekb.egnih.govorientjchem.org The ability to readily alter the pyrimidine skeleton facilitates the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates. nih.gov

An Overview of Academic Research Trajectories for 2 Phenylpyrimidine 5 Carbonitrile and Its Chemical Derivatives

Direct Synthetic Routes to the Pyrimidine Core

The construction of the pyrimidine ring is a fundamental step in accessing this compound and its analogues. Various strategies have been developed to achieve this, with multicomponent reactions emerging as a particularly powerful and atom-economical approach.

Multicomponent Reaction Strategies

A prevalent and effective method for synthesizing the pyrimidine core involves the one-pot, three-component condensation of an aldehyde (such as benzaldehyde), malononitrile, and an amidine (like guanidine (B92328) or benzamidine). nih.govresearchgate.netresearchgate.net This reaction, often a variation of the Biginelli reaction, proceeds through a series of steps including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to yield the desired pyrimidine derivative. scholarsresearchlibrary.comresearchgate.net

The general scheme for this reaction can be depicted as follows:

Scheme 1: General one-pot, three-component synthesis of pyrimidine derivatives.

This strategy has been successfully employed to synthesize a variety of substituted pyrimidines, including 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitriles and 2,4-diamino-6-phenylpyrimidine-5-carbonitrile. scispace.comscholarsresearchlibrary.com The versatility of this method allows for the incorporation of diverse substituents on the pyrimidine ring by varying the starting aldehyde and amidine. mdpi.com

Table 1: Examples of this compound Analogues Synthesized via Three-Component Reactions

| Aldehyde | Amidine/Urea (B33335) Derivative | Product | Reference |

| Benzaldehyde | Guanidine | 2,4-Diamino-6-phenylpyrimidine-5-carbonitrile | scispace.com |

| Benzaldehyde | Thiourea (B124793) | 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | nih.gov |

| Substituted Benzaldehydes | Urea/Thiourea | 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | ias.ac.innih.gov |

| Aromatic Aldehydes | 3-Amino-1,2,4-triazole | 5-Amino-7-aryl-7,8-dihydro- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]-pyrimidine-6-carbonitriles | nih.gov |

Catalytic Systems in Multicomponent Pyrimidine Synthesis

The efficiency and selectivity of these multicomponent reactions are often significantly enhanced by the use of catalysts. A wide array of catalytic systems, ranging from nanoparticles to supported and surfactant-based catalysts, have been explored to facilitate the synthesis of pyrimidine derivatives.

Nanoparticles have garnered considerable attention as catalysts due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. nih.gov In the context of pyrimidine synthesis, various metal and metal oxide nanoparticles have proven to be effective.

Magnetic Nano Fe3O4, ZnO, and CuO: Magnetic nanoparticles, such as iron(III) oxide (Fe3O4), are particularly attractive due to their ease of separation from the reaction mixture using an external magnet, allowing for simple catalyst recovery and reuse. nih.govcapes.gov.br Copper oxide (CuO) and zinc oxide (ZnO) nanoparticles have also been successfully employed as catalysts in the synthesis of pyrimidine derivatives. nih.govresearchgate.net For instance, a PANI-Fe3O4@ZnO nanocomposite has been utilized as a magnetically separable and reusable catalyst for the synthesis of chromeno-pyrido[d]pyrimidine derivatives in an aqueous medium at room temperature. nih.gov The combination of different metal oxides, such as in CuO-ZnO nanocomposites, can lead to enhanced photocatalytic activity. nih.gov

Table 2: Nanoparticle-Catalyzed Synthesis of Pyrimidine Analogues

| Catalyst | Reactants | Product Type | Key Advantages | Reference |

| PANI-Fe3O4@ZnO | 4-Aminocoumarin, 1,3-dimethylbarbituric acid, aromatic aldehydes | Chromeno-pyrido[d]pyrimidine derivatives | Magnetically recoverable, high yield, aqueous medium | nih.gov |

| Fe3O4-CuO | Methyl aryl/heteroaryl ketones, 1,2-diamines | Aryl-substituted pyrazines | Stable, reusable | researchgate.net |

| CuO NPs, ZnO NPs, CuO-ZnO NC | - | - | Enhanced photocatalytic activity | nih.gov |

Supported catalysts, where the active catalytic species is dispersed on a solid support, offer advantages such as improved stability, ease of handling, and potential for reuse.

KF/Al2O3: Potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) has emerged as a highly efficient and recyclable solid base catalyst for the three-component synthesis of mono- and bis-pyrimidine derivatives. researchgate.netscispace.com This system avoids the need for corrosive and difficult-to-handle soluble bases, simplifying the workup procedure. researchgate.net It has been successfully used in the reaction of amidines, malononitrile, and aldehydes in ethanol (B145695) at reflux, providing high yields in short reaction times. researchgate.netscispace.com

MCM-41-NH2: Amine-functionalized mesoporous silica, such as MCM-41-NH2, serves as a bifunctional acid-base catalyst. researchgate.netpsecommunity.org The ordered mesoporous structure provides a high surface area for the reaction, while the grafted amine groups act as basic catalytic sites. researchgate.net These materials have shown good catalytic performance in various organic transformations. researchgate.netpsecommunity.org

Performing organic reactions in aqueous media is a key goal of green chemistry. Surfactants can facilitate reactions between water-insoluble reactants by forming micelles, which act as microreactors.

Cetyltrimethylammonium Bromide (CTAB) in Aqueous Media: Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant that has been effectively used to promote the one-pot synthesis of pyrimidine derivatives in water. scholarsresearchlibrary.com The use of CTAB allows for the efficient condensation of aldehydes, active methylene (B1212753) compounds, and amidines or ureas in an environmentally benign solvent system, often leading to high yields and simple product isolation.

Catalytic Systems in Multicomponent Pyrimidine Synthesis

Tandem Cyclization and Competitive Condensation Pathways

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, represent an efficient approach to pyrimidine synthesis. A notable example is the metal-free synthesis of multi-substituted pyrimidines from readily available amidines and α,β-unsaturated ketones. ias.ac.inrsc.org This process involves a [3+3] annulation to form a dihydropyrimidine (B8664642) intermediate, which is subsequently converted to the aromatic pyrimidine through visible-light-enabled photo-oxidation. ias.ac.inrsc.org This method offers an alternative to traditional transition-metal-catalyzed dehydrogenation and is praised for its operational simplicity and mild, green conditions. ias.ac.inrsc.org

Competitive condensation pathways can arise in these multi-component reactions. For instance, the reaction of benzaldehyde, malononitrile, and thiourea can lead to the formation of pyrimidine-5-carbonitrile derivatives. ias.ac.in The initial step is often a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the amidine (from thiourea) and subsequent cyclization. The presence of electron-donating or electron-withdrawing groups on the aromatic aldehyde can influence the reaction yield, with electron-withdrawing groups generally enhancing it. ias.ac.in

A similar tandem Michael addition/imino-nitrile cyclization has been utilized to synthesize 2-amino-4-phenylpyridine-3-carbonitrile derivatives, highlighting the versatility of this type of reaction sequence in constructing cyanated nitrogen heterocycles. researchgate.net

Iterative Synthesis for Oligomeric and Polymeric Pyrimidine Structures (e.g., 2,5-Terpyrimidinylenes)

For the construction of larger, repeating pyrimidine-based structures, an iterative synthetic approach is highly effective. A facile iterative synthesis for 2,5-terpyrimidinylenes has been developed, which are of interest as nonpeptidic α-helical mimics for disrupting protein-protein interactions. acs.org This method relies on the condensation of amidines with α,β-unsaturated α-cyanoketones. acs.org

The iterative nature of the synthesis allows for the controlled, step-wise extension of the oligomeric chain. This approach is more convergent and adaptable than linear syntheses of similar scaffolds, such as 1,4-terphenylenes. acs.org The process begins with the synthesis of a pyrimidine monomer, which can then be elaborated and coupled to build the terpyrimidinylene structure. acs.org

Synthesis through Precursor Functionalization and Ring Annulation

An alternative to building the pyrimidine ring from scratch is to modify a pre-existing, functionalized pyrimidine intermediate. This approach is particularly useful for introducing specific substituents or for building more complex, fused-ring systems.

Transformations from Substituted Pyrimidine Intermediates (e.g., 4-Methyl-6-mercapto-2-phenylpyrimidine-5-carbonitrile)

The compound 4-Methyl-6-mercapto-2-phenylpyrimidine-5-carbonitrile serves as a versatile precursor for the synthesis of more complex heterocyclic systems. tandfonline.com For example, it can be reacted with various halo compounds, such as ethyl chloroacetate (B1199739) or chloroacetone, to yield S-alkylated derivatives. tandfonline.com These intermediates can then undergo intramolecular cyclization upon treatment with a base like sodium ethoxide to form thieno[2,3-d]pyrimidine (B153573) derivatives. tandfonline.com While this does not produce this compound itself, it demonstrates the utility of this mercapto-substituted pyrimidine as a building block for fused-ring systems.

Similarly, the related compound 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile can be synthesized through the cyclocondensation of benzaldehyde, ethyl cyanoacetate, and thiourea. nih.gov This intermediate can then be alkylated to introduce further diversity. nih.gov

| Starting Material | Reagent | Product Type | Ref |

| 4-Methyl-6-mercapto-2-phenylpyrimidine-5-carbonitrile | Ethylchloroacetate | S-alkylated derivative | tandfonline.com |

| S-alkylated derivative | Sodium ethoxide | Thieno[2,3-d]pyrimidine | tandfonline.com |

| Benzaldehyde, Ethyl cyanoacetate, Thiourea | Alkaline media | 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | nih.gov |

Employment of Activated Building Blocks (e.g., α,β-Unsaturated α-Cyanoketones, Azoniaallene Salts)

The use of activated building blocks is a cornerstone of many pyrimidine syntheses. As mentioned previously, α,β-unsaturated α-cyanoketones are key intermediates in the iterative synthesis of 2,5-terpyrimidinylenes. acs.org These are typically prepared by reacting an ester with acetonitrile (B52724) in the presence of a strong base. acs.org The resulting α-cyanoketone can then readily condense with an amidine to form the pyrimidine ring. acs.org

While specific examples of the use of azoniaallene salts in the synthesis of this compound are not detailed in the provided context, these salts are known as potent bifunctional electrophiles that undergo cyclization reactions to furnish a variety of heterocyclic compounds. Their reactivity suggests potential applicability in pyrimidine synthesis, likely by reacting with appropriate nucleophilic partners to construct the pyrimidine core.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. This is reflected in the synthesis of pyrimidine derivatives, where the use of greener solvents and catalysts is becoming more common.

Utilization of Aqueous Reaction Media

The use of water as a solvent in organic synthesis is a key tenet of green chemistry. Several methods for the synthesis of pyrimidine-5-carbonitrile derivatives have been developed that utilize aqueous or solvent-free conditions. For example, a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and urea or thiourea can be carried out in water to produce 6-amino-5-cyano-4-phenyl-2-hydroxy or -mercapto pyrimidine derivatives. researchgate.net This approach is often catalyzed by a recyclable catalyst, such as a bone char-based solid acid catalyst, which further enhances its green credentials. nih.gov

Another green approach involves a solvent-free synthesis using ammonium (B1175870) chloride as an inexpensive and readily available catalyst. ias.ac.in This method avoids the use of hazardous organic solvents and often results in high yields and simple product isolation. ias.ac.in Furthermore, solvent-free protocols involving grinding reagents together at room temperature followed by fusion have been employed for the synthesis of pyrimidine-5-carbonitrile derivatives, offering a greener alternative to traditional solvent-based methods. nih.gov

| Reaction Condition | Reactants | Product | Green Aspect | Ref |

| Water, recyclable catalyst | Aromatic aldehyde, malononitrile, urea/thiourea | 6-Amino-5-cyano-4-phenyl-2-hydroxy/mercapto pyrimidine | Aqueous medium, reusable catalyst | researchgate.netnih.gov |

| Solvent-free, NH4Cl | Benzaldehyde, malononitrile, urea | 4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile | Solvent-free, inexpensive catalyst | ias.ac.in |

| Solvent-free, fusion | 2-Amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile, various reagents | Substituted pyrimidine-5-carbonitriles | Solvent-free, high atom economy | nih.gov |

Development of Solvent-Free Reaction Conditions

Solvent-free synthesis offers a greener alternative to traditional methods by minimizing waste and avoiding the use of often hazardous organic solvents. ias.ac.in A notable approach involves the one-pot synthesis of pyrimidine-5-carbonitrile derivatives from substituted benzaldehydes, malononitrile, and urea or thiourea in the presence of ammonium chloride as a catalyst. ias.ac.in This method, conducted under solvent-free conditions at 110°C, provides the desired products in good yields and simplifies the work-up procedure, as the problems associated with solvent cost and safety are eliminated. ias.ac.in The increased reactivity of the reactants in the solid state at elevated temperatures contributes to a reduction in reaction time. ias.ac.in

Another solvent-free protocol has been designed for the synthesis of pyrimidine-5-carbonitrile analogues by fusing the starting materials at elevated temperatures. For instance, the reaction of 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile with various sulfonyl chlorides at 200°C under solvent-free conditions yielded a series of pyrimidine derivatives bearing different sulphonamide phenyl moieties in good yields (72-81%). nih.gov This technique involves thoroughly grinding and mixing the reagents at room temperature before heating. nih.gov The resulting mixture is then triturated with ethanol and acidified to isolate the product. nih.gov This method is considered a greener approach due to the absence of solvents, the accessibility of starting materials, high yields, and straightforward product isolation. nih.gov

Furthermore, the synthesis of pyrimido[4,5-d]pyrimidine-2-(1H)-one derivatives has been achieved through a three-component condensation of an aromatic aldehyde, urea or thiourea, and barbituric acid or its N,N-1,3-dimethyl derivative using L-proline as an organo-catalyst under solvent-free microwave conditions. researchgate.net This approach highlights the versatility of solvent-free conditions in combination with other green chemistry techniques.

Implementation of Reusable Catalytic Systems

The development of reusable catalysts is a cornerstone of sustainable chemistry, aiming to reduce waste and catalyst cost. In the synthesis of pyrimidine-5-carbonitrile derivatives, several innovative and reusable catalytic systems have been reported.

One such system involves the use of a biowaste-derived bone char modified with chlorosulfonic acid. nih.gov This robust, eco-friendly solid acid biocatalyst has been successfully employed in the synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov The catalyst, characterized by techniques such as FT-IR, SEM, and XRD, can be recovered by simple filtration after the reaction and reused multiple times without a significant loss in its catalytic efficiency. nih.gov The proposed mechanism involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclodehydration and aromatization. nih.gov

Magnetically recoverable nanocatalysts have also emerged as a highly efficient option for the synthesis of related pyrimidine structures like pyrano-pyrimidines. nih.gov These catalysts, often iron-based nanoparticles, can be easily separated from the reaction mixture using an external magnet, allowing for their straightforward recovery and reuse. nih.govacs.org For example, Fe3O4@poly(vinyl alcohol) nanoparticles have been used as a heterogeneous catalyst for the three-component reaction of aryl aldehydes, barbituric acid, and malononitrile. acs.org This catalyst was reused up to four times without a noticeable decrease in its activity. acs.org Similarly, other research has demonstrated the reuse of a catalyst for up to six consecutive cycles with no significant loss of its catalytic ability. acs.org

The use of ZSM-5 zeolite as a recyclable catalyst has also been explored in the one-pot, solvent-free synthesis of dihydropyrimidines, showcasing the broad applicability of reusable catalysts in pyrimidine synthesis. researchgate.net

Application of Advanced Reaction Activation (e.g., Microwave Irradiation, Ultrasound Irradiation)

Advanced reaction activation techniques like microwave and ultrasound irradiation have been shown to significantly enhance the efficiency of pyrimidine synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.govorientjchem.org

Microwave Irradiation:

Microwave-assisted synthesis has been successfully applied to produce a variety of pyrimidine derivatives. researchgate.netresearchgate.net For instance, the synthesis of pyrimido[4,5-d]pyrimidines has been achieved through a multicomponent reaction using microwave irradiation in water with an iodine catalyst, resulting in high yields in just 5 minutes. tandfonline.com Another study reported a one-pot synthesis of thiopyrimidine derivatives from lignin-derived precursors using a combination of microwave and ultrasonic effects, which significantly accelerated the reaction. tandfonline.com The synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide has also been documented using microwave-assisted methods in the presence of concentrated acids. ias.ac.in Furthermore, novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates have been constructed via condensation under microwave irradiation. nih.gov

Ultrasound Irradiation:

Ultrasound irradiation has emerged as a valuable tool in the synthesis of pyrimidines and their fused derivatives. nih.gov The application of high-frequency sound waves can accelerate chemical reactions, leading to improved yields and shorter reaction times. orientjchem.org A green synthesis of 6-amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives has been developed using a one-pot multicomponent reaction under ultrasonic irradiation in water. orientjchem.org This eco-friendly approach offers enhanced product yields and a simpler setup compared to conventional methods. orientjchem.org Another study demonstrated the synthesis of carbonitrile-bearing tetrahydropyrimidine (B8763341) derivatives through the reaction of malononitrile, urea or thiourea, and substituted aldehydes under ultrasonic irradiation with morpholine (B109124) as a catalyst in an aqueous medium. semanticscholar.org This method resulted in higher reaction yields and significantly reduced reaction times compared to traditional techniques. semanticscholar.org The synthesis of various 2-aminopyrimidine (B69317) and barbituric acid derivatives has also been expedited using ultrasound, with reaction times dropping to approximately 30 minutes. researchgate.net

The combination of these advanced activation methods with green chemistry principles, such as the use of water as a solvent, further enhances the sustainability of these synthetic routes. orientjchem.orgtandfonline.com

Chemical Transformations and Reactivity Studies of 2 Phenylpyrimidine 5 Carbonitrile Derivatives

Cyclization and Annulation Reactions of Derivatives

Cyclization and annulation reactions involving derivatives of 2-phenylpyrimidine-5-carbonitrile are pivotal in constructing complex fused heterocyclic systems. These reactions leverage the reactivity of the pyrimidine (B1678525) ring and its substituents to build additional rings, leading to compounds with diverse chemical properties.

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Thienopyrimidines)

The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and thienopyrimidines, from this compound derivatives is a well-established strategy in heterocyclic chemistry. These fused systems are of significant interest due to their presence in many biologically active molecules. nih.govmdpi.com

Pyrazolo[3,4-d]pyrimidines: These compounds can be synthesized from appropriately substituted pyrimidine precursors. For instance, the reaction of a 4-hydrazino pyrimidine derivative with reagents like ethoxymethylenecyanoacetate or ethoxymethylenemalononitrile (B14416) can lead to the formation of a pyrazole (B372694) ring fused to the pyrimidine core. nih.gov Subsequent reactions, such as hydrolysis and cyclization with acetic anhydride, can yield pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov The reaction of 5-amino-1H-pyrazole-4-carbonitrile derivatives with formamide, urea (B33335), or thiourea (B124793) also affords various pyrazolo[3,4-d]pyrimidines. nih.gov The biological importance of pyrazolo[3,4-d]pyrimidines stems from their activity as kinase inhibitors. nih.gov

Thienopyrimidines: The construction of the thieno[2,3-d]pyrimidine (B153573) skeleton often starts from a substituted thiophene (B33073) ring, followed by the construction of the pyrimidine ring. researchgate.net However, it is also possible to build the thiophene ring onto a pre-existing pyrimidine core. For example, 4-methyl-6-mercapto-2-phenylpyrimidine-5-carbonitrile can be reacted with various halo compounds to yield S-alkylated derivatives, which then undergo cyclization to form thienopyrimidines upon treatment with a base like sodium ethoxide. tandfonline.com Another approach involves the reaction of o-aminonitrile derivatives of thiophene with isothiocyanates, followed by cyclization to afford thienopyrimidines. jcsp.org.pk

| Starting Material | Reagents | Fused System Formed | Reference |

|---|---|---|---|

| 4-Hydrazino-8-(trifluoromethyl)quinoline | Ethoxymethylenecyanoacetate | Pyrazolo[3,4-d]pyrimidine derivative | nih.gov |

| 4-Methyl-6-mercapto-2-phenylpyrimidine-5-carbonitrile | Ethylchloroacetate, Sodium ethoxide | Thieno[2,3-d]pyrimidine | tandfonline.com |

| 2-Amino-3-cyanothiophene derivative | Phenyl isothiocyanate, Pyridine | Thieno[2,3-d]pyrimidine | jcsp.org.pk |

Intramolecular Cyclizations Leading to Novel Scaffolds

Intramolecular cyclization reactions of this compound derivatives provide a powerful tool for the synthesis of novel and complex heterocyclic scaffolds. These reactions often proceed by the interaction of functional groups positioned in close proximity on the pyrimidine ring or its substituents. Under acidic or basic conditions, the carbonitrile group can participate in cyclization reactions. evitachem.com

Functional Group Interconversions on the Pyrimidine Core

The functional groups attached to the this compound core can be chemically modified to introduce new functionalities and modulate the properties of the molecule. These interconversions are crucial for creating a diverse library of compounds for various applications.

Transformation of the Carbonitrile Group (e.g., to Carboxamidines)

The carbonitrile group at the 5-position of the pyrimidine ring is a key functional handle that can be transformed into other valuable groups. One important transformation is its conversion to a carboxamidine. This can be achieved, for example, by treating the nitrile with ammonia (B1221849) and ammonium (B1175870) chloride. google.com The resulting carboxamidine derivative can then serve as a precursor for the synthesis of other complex molecules. google.com The hydrolysis of the nitrile group to a carboxamide is another significant transformation, which can be accomplished using concentrated sulfuric acid or under solvent-free conditions with ammonium chloride. ias.ac.in

Derivatization of Amino Substituents (e.g., Sulfonylation to Phenylsulfonamido Derivatives, Condensation with Aromatic Aldehydes, Reactions with Isothiocyanates)

Amino groups on the pyrimidine ring are readily derivatized, allowing for the introduction of a wide range of substituents.

Sulfonylation: An amino group can be reacted with sulfonyl chlorides, such as benzenesulfonyl chloride, to form sulfonamide derivatives. nih.gov

Condensation with Aromatic Aldehydes: The condensation of an amino-substituted pyrimidine with aromatic aldehydes leads to the formation of Schiff bases (imines). This reaction is a common method for introducing diverse aromatic moieties. nih.gov

Reactions with Isothiocyanates: Amino-pyrimidines can react with isothiocyanates to form thiourea derivatives. evitachem.com These thiourea derivatives can be further cyclized to generate fused heterocyclic systems. jcsp.org.pk The isothiocyanate group itself can be introduced onto the pyrimidine ring, for example, by reacting an aminopyrimidine with thiophosgene. evitachem.com

Halogenation and Related Substitution Reactions (e.g., Chlorination)

Halogenation of the pyrimidine ring provides a versatile entry point for further functionalization through nucleophilic substitution reactions. For instance, a hydroxyl group on the pyrimidine ring can be converted to a chloro group using a chlorinating agent like phosphoryl chloride. nih.gov This chloro-substituted pyrimidine can then be reacted with various nucleophiles, such as amines, to introduce new substituents. nih.gov

| Starting Functional Group | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Carbonitrile | NH3/NH4Cl | Carboxamidine | google.com |

| Carbonitrile | Conc. H2SO4 | Carboxamide | ias.ac.in |

| Amino | Benzenesulfonyl chloride | Phenylsulfonamido | nih.gov |

| Amino | Aromatic aldehyde | Schiff base (Imine) | nih.gov |

| Amino | Phenyl isothiocyanate | Thiourea derivative | jcsp.org.pkevitachem.com |

| Hydroxy | POCl3 | Chloro | nih.gov |

Mechanistic Investigations of Reaction Pathways

The study of reaction mechanisms provides fundamental insights into the transformation of chemical compounds. For derivatives of this compound, understanding the precise sequence of bond-forming and bond-breaking events, as well as the energetic factors that govern these transformations, is crucial for optimizing synthetic routes and designing novel molecular structures.

Elucidation of Reaction Mechanisms for 4-Amino-5-pyrimidinecarbonitrile Formation

The formation of 4-amino-5-pyrimidinecarbonitrile derivatives often proceeds through a multi-component reaction strategy, which is valued for its efficiency and atom economy. arkat-usa.org A commonly proposed mechanism for the synthesis of these compounds involves a sequence of well-established organic reactions. arkat-usa.orgnih.gov

The reaction typically begins with a Knoevenagel condensation . In this initial step, an aromatic aldehyde reacts with malononitrile. This condensation is often catalyzed by a base and results in the formation of an electron-deficient C=C double bond in a benzylidenemalononitrile (B1330407) intermediate. arkat-usa.org

The second stage of the mechanism is a Michael addition . The amidine (in this case, benzamidine, which provides the 2-phenyl group) acts as a binucleophile, adding to the activated double bond of the benzylidenemalononitrile intermediate. arkat-usa.orgnih.gov This is followed by a cycloaddition or cyclodehydration and subsequent isomerization. arkat-usa.orgnih.gov

The final step involves aromatization to form the stable pyrimidine ring. The intermediate formed after the Michael addition and cyclization is typically not stable and is readily oxidized, often by air, to yield the final 4-amino-5-pyrimidinecarbonitrile product. arkat-usa.org

A general illustration of this mechanistic pathway is as follows:

Knoevenagel Condensation: Aromatic Aldehyde + Malononitrile → Benzylidenemalononitrile Intermediate

Michael Addition & Cyclization: Benzylidenemalononitrile + Amidine → Unstable Dihydropyrimidine (B8664642) Intermediate

Oxidative Aromatization: Dihydropyrimidine Intermediate → 4-Amino-5-pyrimidinecarbonitrile

This multi-component approach allows for the efficient, one-pot synthesis of diversely substituted pyrimidine derivatives from simple starting materials. arkat-usa.orgresearchgate.net

Table 1: Mechanistic Steps in the Formation of 4-Amino-5-pyrimidinecarbonitriles

| Step | Reactants | Key Transformation | Intermediate/Product |

| 1 | Aromatic Aldehyde, Malononitrile | Knoevenagel Condensation | Benzylidenemalononitrile |

| 2 | Benzylidenemalononitrile, Amidine | Michael Addition & Cycloaddition | Unstable dihydropyrimidine species |

| 3 | Dihydropyrimidine Intermediate | Oxidation/Aromatization | 4-Amino-5-pyrimidinecarbonitrile |

Another relevant mechanistic pathway in the chemistry of pyrimidine-5-carbonitriles is the nucleophilic aromatic substitution (SNAr) reaction. For instance, the synthesis of N2-arylaminopyrimidine-5-carbonitrile derivatives from 2-methylthio-pyrimidine-5-carbonitrile precursors proceeds via an SNAr mechanism. In this reaction, an arylamine displaces the methylthio group on the C2 position of the pyrimidine ring. The reaction is thought to involve the formation of a Meisenheimer complex as a key intermediate. rhhz.net

Studies on the Driving Forces of Chemical Transformations

The efficiency and outcome of the synthesis of this compound derivatives are influenced by several key driving forces. These include electronic effects of the reactants, the choice of catalyst, solvent, and temperature, and the thermodynamic stability of the final product.

Electronic Effects: The electronic nature of the substituents on the aromatic aldehyde reactant plays a critical role. The presence of electron-withdrawing groups on the aromatic ring of the aldehyde tends to increase the yield of the 4-amino-5-pyrimidinecarbonitrile product. ias.ac.in This is because these groups enhance the electrophilicity of the carbonyl carbon, making the initial Knoevenagel condensation more favorable. ias.ac.in Conversely, electron-donating groups on the aldehyde can decrease the reaction yield by reducing the electrophilicity of the carbonyl carbon. ias.ac.in

Catalysis and Reaction Conditions: The choice of catalyst and reaction conditions significantly impacts the reaction rate and yield.

Catalyst: While some syntheses can proceed without a catalyst, the use of catalysts like sodium acetate, ammonium chloride, or specialized solid acid catalysts can significantly improve reaction efficiency. arkat-usa.orgnih.govias.ac.in

Solvent: The use of water as a solvent has been shown to be effective, offering a "green" chemistry approach. arkat-usa.org Solvent-free conditions, heating the neat reactants, have also been successfully employed, often leading to shorter reaction times and higher reactivity. ias.ac.in

Temperature: Reaction temperature is a crucial parameter. Thermal conditions, such as refluxing in water, or the use of microwave irradiation can drive the reaction to completion. arkat-usa.org For example, the synthesis of 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile in DMSO with triethylamine (B128534) was slow and low-yielding, whereas performing the reaction in water at reflux provided a significantly higher yield in less time. arkat-usa.org

Table 2: Influence of Reaction Conditions on the Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile

| Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |

| DMSO | Triethylamine | Reflux | 16 | 40 | arkat-usa.org |

| Water | Sodium Acetate | Reflux | 6 | 78 | arkat-usa.org |

Spectroscopic and Structural Elucidation of 2 Phenylpyrimidine 5 Carbonitrile

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy (FT-IR))

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes within a molecule. For derivatives of 2-phenylpyrimidine-5-carbonitrile, characteristic absorption bands are observed. For instance, in related pyrimidine-5-carbonitrile structures, the nitrile (C≡N) group typically exhibits a strong stretching vibration. ias.ac.in In some derivatives, the IR spectra have shown absorption bands corresponding to N-H and C=O stretching, providing evidence for specific structural features. researchgate.net For example, in 4-amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile, the C≡N stretch is observed at 2220 cm⁻¹. ias.ac.in The presence of various substituents on the pyrimidine (B1678525) or phenyl ring will influence the exact frequencies of these vibrations. nih.govnih.govmdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (for related compounds) |

| C≡N (Nitrile) | Stretching | 2206 - 2225 ias.ac.innih.gov |

| C=N (Pyrimidine ring) | Stretching | 1579 - 1595 ias.ac.in |

| Aromatic C-H | Stretching | 3030 - 3091 ias.ac.innih.gov |

| C-S | Stretching | ~651 mdpi.com |

| C=O | Stretching | 1666 - 1698 nih.govmdpi.com |

| N-H | Stretching | 3287 - 3441 researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectra of this compound derivatives, the protons on the pyrimidine and phenyl rings resonate in the aromatic region. The exact chemical shifts and coupling patterns are dependent on the substitution pattern. For instance, in related 4-amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile, the aromatic protons appear as a multiplet in the range of δ 7.61–7.71 ppm. ias.ac.in The protons of the pyrimidine ring itself also give characteristic signals. nih.govsemanticscholar.org

| Proton Type | Typical Chemical Shift (δ, ppm) (for related compounds) |

| Aromatic H (Phenyl) | 7.46 - 8.52 mdpi.com |

| Pyrimidine H | Specific shifts depend on substitution nih.gov |

| NH₂ (if present) | 8.55 - 8.68 ias.ac.in |

| OH (if present) | 7.96 - 8.19 ias.ac.in |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift. The carbons of the pyrimidine and phenyl rings also show distinct signals in the aromatic region. For related pyrimidine derivatives, signals for methylamino carbons have been observed around δ 60.24–61.56 ppm. nih.gov The nitrile carbon in a related structure has been noted at 120.98 ppm. nih.govsemanticscholar.org

| Carbon Type | Typical Chemical Shift (δ, ppm) (for related compounds) |

| C≡N (Nitrile) | ~118 - 121 nih.govsemanticscholar.org |

| Aromatic C (Phenyl & Pyrimidine) | Signals appear in the aromatic region nih.govsemanticscholar.org |

| Methylamino C (if present) | 60.24 - 61.56 nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₁₁H₇N₃, with a monoisotopic mass of 181.064 Da. uni.luepa.govhxchem.net High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can provide further structural information. Predicted collision cross-section values can also be calculated for different adducts. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 182.07128 |

| [M+Na]⁺ | 204.05322 |

| [M-H]⁻ | 180.05672 |

| [M+NH₄]⁺ | 199.09782 |

| [M+K]⁺ | 220.02716 |

X-ray Diffraction Analysis (XRD)

Electronic Absorption Spectroscopy (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophoric system. For pyrimidine-5-carbonitrile derivatives, the electronic spectra are influenced by the substituents on the pyrimidine and phenyl rings. rsc.org The extended conjugation between the phenyl ring, the pyrimidine ring, and the nitrile group is expected to result in absorption bands in the UV region. For instance, studies on related pyrimidine derivatives have reported UV-Vis spectral data, which is crucial for understanding their photophysical properties. researchgate.net

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental data on the elemental composition of a synthesized molecule. This process is crucial for confirming the stoichiometry of this compound, ensuring the empirical formula aligns with the theoretical structure. The analysis involves the combustion of the compound under controlled conditions and quantifying the resulting combustion products, such as carbon dioxide, water, and nitrogen gas. These quantities are then used to determine the percentage by mass of each element present in the original sample.

For this compound, with a molecular formula of C₁₁H₇N₃, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight. The molecular weight of the compound is 181.19 g/mol . The theoretical percentages of carbon, hydrogen, and nitrogen are essential benchmarks against which the experimental results are compared.

A close correlation between the experimentally determined values and the calculated percentages provides strong evidence for the purity and correct structural assignment of the synthesized this compound. While specific experimental data for this compound is not widely reported in the surveyed literature, the expected values based on its molecular formula are presented below. These calculated values serve as the reference for any future elemental analysis performed on this compound.

The data is typically presented in a tabular format for clear comparison.

Table 1: Calculated Elemental Analysis Data for this compound (C₁₁H₇N₃)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 72.91 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.90 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 23.20 |

| Total | 181.196 | 100.00 |

This table outlines the theoretical or calculated elemental composition of this compound. In a research context, experimentally obtained values from an elemental analyzer would be listed alongside these calculated percentages. A negligible difference between the found and calculated values, typically within a ±0.4% margin, is considered a confirmation of the compound's stoichiometry and purity.

Computational and Theoretical Investigations of 2 Phenylpyrimidine 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for the theoretical investigation of pyrimidine (B1678525) derivatives. These methods offer a balance between computational cost and accuracy, enabling detailed analysis of molecular properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization

The planarity of the pyrimidine ring itself is a key feature, though substituents can cause minor deviations. The bond lengths and angles obtained from these calculations provide a detailed picture of the molecular structure at the atomic level.

Table 1: Selected Optimized Geometric Parameters for a Phenylpyrimidine Derivative (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (phenyl) | ~1.39 Å |

| C-N (pyrimidine) | ~1.34 Å | |

| C≡N (nitrile) | ~1.16 Å | |

| Bond Angle | C-C-C (phenyl) | ~120° |

| N-C-N (pyrimidine) | ~116° | |

| Dihedral Angle | Phenyl-Pyrimidine | Variable (e.g., ~50-54°) researchgate.net |

| Note: This table is illustrative and based on typical values for similar compounds. Actual values for 2-Phenylpyrimidine-5-carbonitrile would require specific calculations. |

Theoretical Prediction of Spectroscopic Parameters (e.g., IR, NMR Chemical Shifts)

DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results for validation of the computational model.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated from the optimized geometry. These frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. For pyrimidine-5-carbonitrile derivatives, characteristic IR peaks include the C≡N stretching vibration of the nitrile group, C-H stretching of the aromatic rings, and various C-N and C=C stretching modes within the pyrimidine ring. nih.govnih.gov For example, the IR spectra of certain pyrimidine-5-carbonitrile derivatives show absorption bands for the N-H group of piperazine (B1678402) at 3446 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. The calculated shifts are compared with experimental data to confirm the molecular structure. For instance, in derivatives of 2-phenylpyrimidine, the protons of the phenyl group and the pyrimidine ring will have distinct chemical shifts that are influenced by their electronic environment. nih.govnih.gov The ¹³C NMR spectra of some pyrimidine-5-carbonitrile series have shown signals for two methyl carbons in the range of δ 19.20–13.77 ppm. nih.gov

Table 2: Illustrative Theoretical vs. Experimental Spectroscopic Data for a Pyrimidine-5-carbonitrile Derivative

| Spectroscopic Data | Functional Group/Proton | Theoretical Prediction (Illustrative) | Experimental Observation (Typical Range) |

| IR (cm⁻¹) | C≡N stretch | ~2230 | 2220-2260 |

| Aromatic C-H stretch | ~3100 | 3000-3100 | |

| ¹H NMR (ppm) | Phenyl Protons | 7.4 - 8.5 | 7.0 - 8.5 mdpi.com |

| Pyrimidine Proton | Variable | Variable | |

| ¹³C NMR (ppm) | Nitrile Carbon | ~118 | 110-125 |

| Phenyl Carbons | 125 - 140 | 120-140 | |

| Note: This table is for illustrative purposes. Specific values depend on the exact molecular structure and substituents. |

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals (FMO))

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. In pyrimidine derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. For a related pyrimidine derivative, DFT calculations revealed that the HOMO was predominantly located on the α-pyrrolyl dipyrrin (B1230570) unit with the pyridyl group, while the LUMO was spread over the entire molecule except for certain substituents. rsc.org The HOMO-LUMO energy gap can be used to calculate other important quantum chemical parameters.

Table 3: Frontier Molecular Orbital Energies and Related Parameters (Illustrative)

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 3.0 to 5.0 |

| Note: These values are illustrative and can vary based on the specific compound and computational method. |

Evaluation of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant intramolecular charge transfer (ICT) often exhibit nonlinear optical (NLO) properties. Pyrimidine derivatives are of interest in this regard due to the electron-withdrawing nature of the pyrimidine ring. The presence of a donor group (the phenyl ring) and an acceptor group (the nitrile-substituted pyrimidine ring) in this compound suggests potential for NLO activity.

Computational studies can predict NLO properties such as the first-order hyperpolarizability (β). These calculations are valuable for screening potential NLO materials for applications in optoelectronics and photonics. nih.govrsc.org For some pyrimidine derivatives, it has been shown that the crystalline environment can significantly enhance NLO behavior. rsc.org Studies on styrylpyrimidine derivatives have shown that branching can enhance the NLO response. rsc.org

Application of Conceptual DFT for Reactivity Indices

Conceptual DFT provides a framework for defining and calculating various reactivity indices that help in understanding and predicting the chemical behavior of molecules. These indices are derived from the variation of energy with respect to the number of electrons.

Key reactivity indices include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Resistance to charge transfer.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

Fukui Functions: Indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

These indices are valuable for predicting the regioselectivity of chemical reactions and understanding the reactive nature of different parts of the this compound molecule.

Molecular Modeling and Interaction Studies

Beyond the properties of an isolated molecule, molecular modeling techniques are used to study how this compound and its derivatives interact with other molecules, particularly biological macromolecules.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target receptor. In the context of drug design, molecular docking is used to screen for potential inhibitors of enzymes or receptors. For instance, various pyrimidine-5-carbonitrile derivatives have been docked into the active sites of enzymes like VEGFR-2 and EGFR to predict their binding affinity and mode of interaction. nih.govrsc.org These studies help in understanding the structure-activity relationships and guide the design of more potent and selective inhibitors. The results of molecular docking studies on some derivatives showed binding modes similar to known inhibitors like sorafenib (B1663141) against VEGFR-2. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. These simulations can reveal the stability of the binding pose predicted by docking and highlight key interactions that stabilize the complex. For a pyrimidine-5-carbonitrile derivative, a 100 ns molecular dynamics simulation revealed the stability of the compound in the active site of its target. nih.gov

Computational Studies of Molecular Interactions (e.g., Molecular Docking Methodologies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand the interactions between a ligand and a protein at the atomic level, predicting binding affinity and mode. Research into derivatives of this compound has utilized molecular docking to investigate their potential as inhibitors of various enzymes implicated in diseases such as cancer.

Detailed Research Findings

Scientific investigations have synthesized and computationally evaluated a range of this compound derivatives for their inhibitory potential against several key protein targets. These studies reveal that specific substitutions on the pyrimidine ring and the phenyl group significantly influence the binding affinity and interaction patterns within the active sites of these proteins.

For instance, a series of novel pyrimidine-5-carbonitrile derivatives were designed and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov Molecular docking studies of these compounds against the VEGFR-2 kinase domain (PDB ID: 1YWN) indicated that many of them exhibited binding energies and interaction modes comparable to or even better than the established inhibitor, sorafenib. nih.gov The docking results for some of the most potent compounds from this study are summarized below.

Table 1: Molecular Docking Results of this compound Derivatives against VEGFR-2

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Derivative 11e | -9.36 | Not explicitly detailed in the provided text. |

| Derivative 12b | Not explicitly detailed in the provided text. | Not explicitly detailed in the provided text. |

| Sorafenib (Reference) | -8.70 | Not explicitly detailed in the provided text. |

This table is based on data from a study on novel pyrimidine-5-carbonitrile derivatives and their interaction with VEGFR-2. The specific interacting residues for each compound were not detailed in the source material. nih.gov

In another line of research, derivatives of this compound have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer. rsc.orgmdpi.com Molecular modeling studies were performed on some of the most active compounds to understand their binding within the COX-2 active site, with celecoxib (B62257) used as a reference. rsc.org The findings showed that these derivatives could effectively fit into the enzyme's binding pocket. For example, one derivative, compound 5d, was found to form three hydrogen bonds with the amino acid residues Leu352, His90, and Arg513, along with an arene-cation interaction with Arg120. nih.gov

Table 2: Molecular Docking Results of this compound Derivatives against COX-2

| Compound | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Compound 5d | -3.76 | Hydrogen bonds with Leu352, His90, Arg513; Arene-cation interaction with Arg120. nih.gov |

| Celecoxib (Reference) | Not explicitly detailed in the provided text. | Not explicitly detailed in the provided text. |

This table presents docking data for a specific pyrimidine-5-carbonitrile derivative against the COX-2 active site. The binding energy for the reference compound was not specified in the provided text. nih.gov

Furthermore, the inhibitory potential of this compound derivatives has been explored against the Epidermal Growth Factor Receptor (EGFR), another significant target in cancer therapy. mdpi.com Docking studies of newly synthesized compounds demonstrated their ability to bind to the active site of both wild-type EGFR and COX-2, suggesting dual inhibitory activity. mdpi.com

While these studies provide crucial insights into the structure-activity relationships of this compound derivatives, it is important to reiterate that the computational and molecular docking data presented are for substituted analogues, not the parent compound this compound itself. The functional groups added to the core structure play a pivotal role in defining the specific molecular interactions and biological activities observed.

Applications of 2 Phenylpyrimidine 5 Carbonitrile As Advanced Synthetic Building Blocks and Scaffolds

Role in the Construction of Complex Heterocyclic Systems

The 2-phenylpyrimidine-5-carbonitrile unit serves as a foundational platform for the synthesis of elaborate, multi-ring heterocyclic systems. Chemists leverage this scaffold to construct "hybrid" molecules where the pyrimidine (B1678525) core is fused or linked to other heterocyclic structures, thereby creating novel chemical entities with enhanced biological activity. nih.govnih.gov

Research has demonstrated the successful synthesis of complex molecules by modifying the this compound core. For instance, new series of pyrimidine derivatives have been developed by introducing various sulphonamide phenyl moieties at the C-2 position of the ring. nih.gov In other work, the core structure has been used as a building block for creating hybrids containing 1,3,4-oxadiazole (B1194373) and coumarin (B35378) systems. nih.gov These synthetic strategies often aim to develop compounds with specific therapeutic applications. For example, a series of pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties were synthesized as potential inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a target in cancer therapy. nih.gov Similarly, cyanopyrimidine hybrids have been created incorporating benzo[d]imidazole, benzo[d]oxazole, and benzo[d]thiazole, among others, to target the COX-2 enzyme for anti-inflammatory and anticancer effects. nih.gov

The construction of these complex systems often relies on multicomponent reactions (MCRs), which allow for the efficient assembly of the initial pyrimidine scaffold from simpler starting materials. researchgate.net This accessibility makes it a preferred intermediate for further chemical elaboration.

Table 1: Examples of Complex Heterocyclic Systems Derived from a Pyrimidine-5-Carbonitrile Scaffold

| Base Scaffold | Added Heterocyclic/Functional Moiety | Resulting System | Synthetic Goal/Target | Reference |

|---|---|---|---|---|

| Pyrimidine-5-carbonitrile | Benzylidene and Hydrazone | Pyrimidine-hydrazone hybrids | VEGFR-2 Inhibition | nih.gov |

| 2-Amino-cyanopyrimidine | Benzoazoles (e.g., benzothiazole, benzimidazole) | Cyanopyrimidine-benzoazole hybrids | COX-2 Inhibition, Anticancer | nih.gov |

| Pyrimidine-5-carbonitrile | 1,3,4-Oxadiazole and Coumarin | Pyrimidine-oxadiazole/coumarin hybrids | COX-2 Inhibition | nih.gov |

Development of Molecular Mimics and Functional Scaffolds (e.g., α-Helix Mimics)

Beyond its use in traditional medicinal chemistry, this compound and its derivatives are instrumental in the field of chemical biology for creating sophisticated molecular mimics. A notable application is in the design of non-peptidic scaffolds that mimic the α-helix, a common secondary structure in proteins that mediates many protein-protein interactions (PPIs). nih.govnih.gov

A facile, iterative synthesis has been developed to create 2,5-terpyrimidinylenes, which are designed to be structurally analogous to α-helix mimics. nih.gov This novel scaffold is constructed using 5-cyano substituted pyrimidines as key intermediates. The synthesis involves the condensation of amidines with α,β-unsaturated α-cyanoketones. Crucially, the 5-cyano group of the resulting pyrimidine can be chemically transformed into an amidine, allowing for the iterative addition of subsequent pyrimidine rings. nih.gov This process enables the construction of oligomers that can project functional groups in a spatial arrangement that mimics the presentation of amino acid side chains from one face of an α-helix, specifically the key i, i+4, and i+7 residues. nih.gov

This pyrimidine-based scaffold offers synthetic advantages over earlier designs, such as the 1,4-terphenylene scaffold, because the pyrimidine chemistry is more convergent and better suited for an iterative approach. nih.gov These molecular mimics are being explored for their potential to disrupt PPIs involved in disease, offering a promising strategy for developing new therapeutics. nih.govresearchgate.net

Table 2: Comparison of α-Helix Features and 2,5-Terpyrimidinylene Mimic Design

| Feature | Natural α-Helix | 2,5-Terpyrimidinylene Scaffold | Design Principle | Reference |

|---|---|---|---|---|

| Core Structure | Polypeptide chain | Oligo-pyrimidine backbone | Rigid scaffold to replace flexible peptide | nih.gov |

| Key Residues | Side chains at i, i+4, i+7 positions | Substituents at 4-, 4'-, and 4''-positions | Mimic the spatial orientation of key "hotspot" residues | nih.gov |

| Synthesis | Biological (ribosomal) | Iterative chemical synthesis | Convergent and modular, allowing for diversification | nih.gov |

| Application | Mediate protein-protein interactions | Inhibit protein-protein interactions | Act as competitive inhibitors at the protein interface | nih.govresearchgate.net |

Utilization as Versatile Synthetic Intermediates in Fine Chemical Synthesis

The utility of this compound as a versatile intermediate in fine chemical synthesis stems from its accessible synthesis and the reactivity of its constituent functional groups. The molecule is often prepared via a one-pot, three-component reaction (a type of Biginelli reaction) involving a substituted benzaldehyde, malononitrile, and a reagent like urea (B33335) or thiourea (B124793). ias.ac.inresearchgate.net The ability to use a wide variety of substituted aldehydes in this initial step allows for the creation of a diverse library of pyrimidine intermediates, each with different peripheral functional groups, from a common and efficient synthetic pathway. ias.ac.in

The two key functional handles on the scaffold are the nitrile group and the pyrimidine ring itself:

The Cyano (Nitrile) Group: This group is a versatile precursor for numerous other functionalities. As highlighted in the synthesis of α-helix mimics, it can be readily converted into an amidine, which is essential for extending the molecular scaffold. nih.gov It can also be hydrolyzed to a carboxamide or a carboxylic acid, or reduced to an amine, opening up a wide array of subsequent chemical transformations.

The Pyrimidine Ring: The ring is amenable to substitution, particularly at the C-2 position. This allows for the introduction of various groups to modulate the molecule's properties. For example, different aryl sulfonamides and heterocyclic systems have been attached at this position to create libraries of compounds for biological screening. nih.gov

This combination of an accessible core structure and reactive functional handles makes this compound and its analogues highly valuable intermediates for generating libraries of complex molecules in the pursuit of new pharmaceuticals and functional materials. nih.govnih.gov

Table 3: Key Synthetic Transformations of the this compound Scaffold

| Reactive Site | Transformation | Reagents/Conditions (Example) | Resulting Functional Group/Structure | Application Example | Reference |

|---|---|---|---|---|---|

| 5-Cyano Group | Conversion to Amidine | Iterative transformation | Amidino-pyrimidine | Extension of scaffold for α-helix mimics | nih.gov |

| 5-Cyano Group | Hydrolysis | Concentrated sulphuric acid | Pyrimidine-5-carboxamide | Intermediate for further synthesis | ias.ac.in |

| C-2 Position | Nucleophilic Substitution | Fusion with sulfonyl chlorides | 2-Sulfonamidophenyl-pyrimidine | Synthesis of COX-2 inhibitors | nih.gov |

Q & A

Q. What are the most efficient synthetic routes for 2-phenylpyrimidine-5-carbonitrile and its derivatives?

- Methodological Answer : A three-component synthesis under thermal aqueous conditions is widely used. For example, reacting substituted phenyl groups with aldehydes and malononitrile derivatives yields 4-amino-2-phenyl-5-pyrimidinecarbonitriles with substituents like thienyl or chlorophenyl groups. Key conditions include refluxing in ethanol/water mixtures (1:1) and isolating products via crystallization . Alternatively, chlorination of precursor pyridines (e.g., using POCl₃) followed by amination with ammonium acetate provides amino-substituted derivatives, as demonstrated for 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile (yield: ~75%) .

Q. How can spectral data (NMR, IR, MS) validate the structure of this compound derivatives?

- Methodological Answer :

- IR : Confirm the presence of nitrile (CN) groups via peaks at ~2212 cm⁻¹ and NH₂ stretches at 3300–3478 cm⁻¹ in amino derivatives .

- ¹H NMR : Aromatic protons in phenyl and heterocyclic substituents appear as multiplet signals in δ 7.0–8.4 ppm. NH₂ groups in amino derivatives show broad singlets at δ ~7.2 ppm .

- MS : Molecular ion peaks (e.g., m/z 278 for 4-amino-2-phenyl-6-thienyl derivatives) and fragmentation patterns (e.g., loss of CN or aryl groups) confirm molecular weight and substituent stability .

Q. What solvent systems are optimal for purifying this compound derivatives?

- Methodological Answer : Crystallization in DMSO:water (5:5) or ethanol/water mixtures (1:1) effectively isolates products. For chlorinated derivatives (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile), acidification with dilute HCl precipitates the compound for filtration .

Advanced Research Questions

Q. How do substituents (e.g., thienyl, chlorophenyl) influence the reactivity and electronic properties of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring increase electrophilicity at the nitrile carbon, enhancing reactivity in nucleophilic substitutions. For instance, 4-chlorophenyl derivatives show higher yields (~90%) in amination reactions compared to unsubstituted analogs . Computational studies (e.g., DFT) can model charge distribution and predict sites for functionalization .

Q. How to resolve contradictions in reported melting points or spectral data for structurally similar derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues. For example:

- 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile : Reported mp ranges from 222°C to 235–238°C due to differing crystallization solvents.

- Troubleshooting : Re-crystallize under standardized conditions (e.g., ethanol/water) and validate purity via HPLC (≥95%) .

Q. What strategies optimize reaction yields for amino-substituted derivatives?

- Methodological Answer :

- Temperature Control : Prolonged reflux (12–24 hrs) ensures complete substitution in chlorinated precursors .

- Catalysis : Adding catalytic K₂CO₃ in amination reactions improves nucleophilic attack efficiency .

- Substituent Effects : Bulky groups (e.g., 2-thienyl) may sterically hinder reactions, requiring higher temperatures (80–100°C) .

Key Considerations for Researchers

- Safety : Handle nitriles in fume hoods due to potential toxicity; use PPE for chlorinated intermediates .

- Data Reproducibility : Document solvent ratios, crystallization times, and drying methods to minimize variability .

- Advanced Applications : Explore structure-activity relationships (SAR) for antimicrobial or anticancer activity via in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.